molecular formula C7H10O4 B13464434 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid

3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B13464434
M. Wt: 158.15 g/mol
InChI Key: OERYANULTAOFKQ-UHFFFAOYSA-N
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Description

3,8-Dioxabicyclo[321]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms within the bicyclic framework

Preparation Methods

The synthesis of 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer). The synthetic route includes:

Chemical Reactions Analysis

3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. The presence of oxygen atoms within the bicyclic framework can facilitate hydrogen bonding and other interactions, enhancing its binding affinity .

Comparison with Similar Compounds

3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 3,8-Dioxabicyclo[32

Biological Activity

3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This compound is part of a larger class of dioxabicyclo compounds that exhibit various pharmacological properties, including interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₈H₈O₃
Molecular Weight 168.15 g/mol
IUPAC Name This compound
CAS Number [Specific CAS number not provided]

Biological Activity Overview

Research indicates that compounds related to this compound may interact with various biological targets, particularly in the central nervous system (CNS). Notably, studies have focused on their potential as ligands for dopamine and serotonin transporters.

Case Studies

  • Dopamine Transporter Interaction :
    • A study highlighted the design and synthesis of derivatives of 3-aza-6,8-dioxabicyclo[3.2.1]octanes which were evaluated for their binding affinities to human dopamine transporters (hDAT) and serotonin transporters (hSERT). One compound exhibited an IC50 value of 21 nM for hDAT, indicating significant affinity and selectivity towards this target .
  • Potential Therapeutic Applications :
    • Research has indicated that derivatives of dioxabicyclo compounds could be beneficial in treating CNS disorders such as Parkinson's disease and ADHD due to their ability to modulate neurotransmitter levels .

The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter transporters. By selectively binding to these transporters, the compound can influence the reuptake of dopamine and serotonin, potentially leading to enhanced synaptic availability of these neurotransmitters.

Research Findings

A summary of key findings from recent studies includes:

Study ReferenceFocus AreaKey Findings
Dopamine Transporter BindingCompound showed high affinity for hDAT (IC50 = 21 nM)
CNS DisordersPotential therapeutic applications in Parkinson's and ADHD
Structural VariantsVariants exhibited diverse biological activities

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3,8-dioxabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-6(9)7-2-1-5(11-7)3-10-4-7/h5H,1-4H2,(H,8,9)

InChI Key

OERYANULTAOFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COCC1O2)C(=O)O

Origin of Product

United States

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